![molecular formula C14H12ClF3N2OS B2841998 N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide CAS No. 338793-22-9](/img/structure/B2841998.png)
N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide” is a complex organic compound. It is related to a class of compounds known as triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of related compounds involves various methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The synthesis of N-[(1 R)-1-(4-chlorophenyl)ethyl]-cyanamide was achieved by electrophilic cyanation of commercially available ( R )-4-chloro- α -methylbenzylamine with cyanogen bromide in diethyl ether .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It likely contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic, meaning they have a cyclic ring of atoms with a stabilization resulting from the delocalization of π electrons .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely complex and varied. For example, related compounds have been involved in reactions such as catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines, closely related to the thiazole carboxamides, have been investigated for their molluscicidal properties, particularly against the intermediate host of schistosomiasis, B. alexandrina snails. This research highlights the potential environmental applications of these compounds in controlling snail populations to combat schistosomiasis (El-bayouki & Basyouni, 1988).
Anticancer Activity
A series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential therapeutic applications of thiazole carboxamide derivatives in cancer treatment (Cai et al., 2016).
Synthetic Methodology
The development of synthetic methodologies for thiazole carboxamides is crucial for exploring their applications further. One study describes a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, showcasing the versatility and efficiency of synthetic approaches in accessing thiazole carboxamide derivatives (Yavari et al., 2009).
Nematocidal Evaluation
Investigations into the biological activities of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, a related chemical family, revealed their potential as nematocidal agents. This highlights the broader pesticidal applications of thiazole carboxamides and related compounds in agricultural settings (Zhao et al., 2017).
Antimicrobial Agents
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, contributing to the ongoing search for new antimicrobial agents. This aspect of thiazole carboxamide research demonstrates their potential in developing treatments against resistant microbial strains (Mayhoub et al., 2011).
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2OS/c1-7(9-3-5-10(15)6-4-9)19-13(21)11-12(14(16,17)18)20-8(2)22-11/h3-7H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCSZJDOGLOBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(C)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-bromophenyl)sulfanyl]methyl}-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2841915.png)
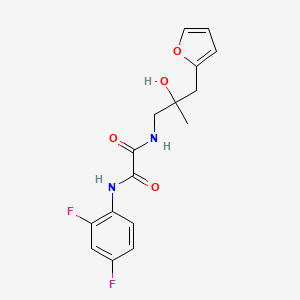
![[2-(4-Ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methyl 4-formylbenzoate](/img/structure/B2841918.png)
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2841919.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2841920.png)
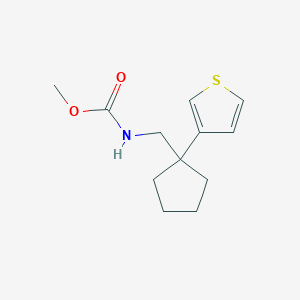
![methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B2841925.png)
amine](/img/structure/B2841927.png)
amine hydrochloride](/img/no-structure.png)
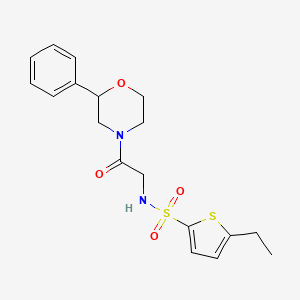
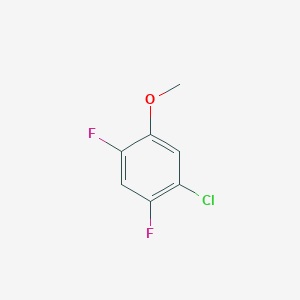
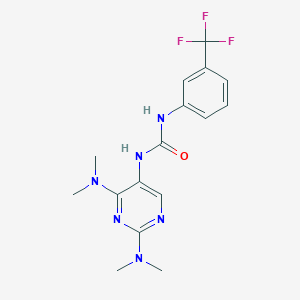
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841937.png)
